molecular formula C5H4BrClN2 B1272082 2-Amino-3-bromo-5-chloropyridine CAS No. 26163-03-1

2-Amino-3-bromo-5-chloropyridine

Cat. No. B1272082
Key on ui cas rn: 26163-03-1
M. Wt: 207.45 g/mol
InChI Key: UWGGGYYCKDCTGN-UHFFFAOYSA-N
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Patent
US04847263

Procedure details

20 g (77.8 mmol) of 2-amino-5-chloropyridine dissolved in 160 ml of CH2Cl2 are reacted with 8 ml of bromine, which is added dropwise at 0° C. After the addition is complete, the mixture is left to react at 25° C. for 2 h. The suspension is washed with 10% strength sodium hydroxide solution, and the organic phase is washed with water and then dried over MgSO4, filtered and evaporated. The compound obtained is recrystallized in isopropanol. M.p. 82° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[Br:9]Br>C(Cl)Cl>[NH2:1][C:2]1[C:7]([Br:9])=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at 0° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to react at 25° C. for 2 h
Duration
2 h
WASH
Type
WASH
Details
The suspension is washed with 10% strength sodium hydroxide solution
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The compound obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized in isopropanol

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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